molecular formula C15H23NO2S B4600208 N-(4-ethylcyclohexyl)-4-methylbenzenesulfonamide

N-(4-ethylcyclohexyl)-4-methylbenzenesulfonamide

Cat. No.: B4600208
M. Wt: 281.4 g/mol
InChI Key: BUGREKOCJYDPLL-UHFFFAOYSA-N
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Description

N-(4-ethylcyclohexyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.14495015 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activities and Material Synthesis

Sulfonamide derivatives have been employed as substituents in the synthesis of metal complexes such as iron phthalocyanine, demonstrating remarkable stability under oxidative conditions and potential as oxidation catalysts (Işci et al., 2014). They play a crucial role in facilitating reactions such as the 1,4-addition of diorganozincs to α,β-unsaturated ketones, showcasing their significance in organic synthesis (Kitamura et al., 2000).

Computational Chemistry and Molecular Interaction

The computational study of newly synthesized sulfonamide molecules provides insights into their structural and electronic properties, enhancing our understanding of their interaction mechanisms at the molecular level (Murthy et al., 2018). These studies are pivotal for designing molecules with desired chemical properties and biological activities.

Electrophilic Cyanation and Chemical Synthesis

Sulfonamide compounds have been applied in electrophilic cyanation processes, offering a benign approach to synthesizing benzonitriles from aryl bromides, which is essential in creating pharmaceutical intermediates and highlighting the versatility of sulfonamides in organic chemistry (Anbarasan et al., 2011).

Anti-inflammatory and Anticancer Research

While explicitly avoiding drug use and side effects, it's worth mentioning that sulfonamide derivatives have been investigated for their potential in medical applications, such as their role in inhibiting cyclooxygenase enzymes, which is critical for developing new therapeutic agents (Hashimoto et al., 2002). Additionally, the study of dibenzenesulfonamides in inducing apoptosis and autophagy pathways opens avenues for exploring new anticancer strategies (Gul et al., 2018).

Material Functionalization and Molecular Electronics

Sulfonamide derivatives contribute to the development of polymeric materials with specific functionalities, indicating their significance in material science and engineering (Hori et al., 2011).

Properties

IUPAC Name

N-(4-ethylcyclohexyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-13-6-8-14(9-7-13)16-19(17,18)15-10-4-12(2)5-11-15/h4-5,10-11,13-14,16H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGREKOCJYDPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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